molecular formula C9H6F3N3 B12574225 Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- CAS No. 588717-60-6

Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-

Cat. No.: B12574225
CAS No.: 588717-60-6
M. Wt: 213.16 g/mol
InChI Key: ZRDYPNPOVQTYPW-UHFFFAOYSA-N
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Description

Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- is a compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- can be achieved through several methods. One common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. This method typically includes the use of trifluoromethyl copper as an active species, which undergoes nucleophilic substitution reactions . Another method involves the direct introduction of a trifluoromethyl group using reagents such as trifluoromethyl trimethylsilane .

Industrial Production Methods

Industrial production of this compound often involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone . These reagents facilitate the introduction and modification of the trifluoromethyl group under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- is unique due to the presence of both a trifluoromethyl group and a pyrazolyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds .

Properties

CAS No.

588717-60-6

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-3-5-15(14-8)7-2-1-4-13-6-7/h1-6H

InChI Key

ZRDYPNPOVQTYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=N2)C(F)(F)F

Origin of Product

United States

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